molecular formula C19H19N3O5 B4333069 METHYL 4-[5-METHYL-3-(2-OXO-2H-CHROMENE-3-AMIDO)-1H-PYRAZOL-1-YL]BUTANOATE

METHYL 4-[5-METHYL-3-(2-OXO-2H-CHROMENE-3-AMIDO)-1H-PYRAZOL-1-YL]BUTANOATE

Cat. No.: B4333069
M. Wt: 369.4 g/mol
InChI Key: SCCKIQHCBJDKFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 4-[5-METHYL-3-(2-OXO-2H-CHROMENE-3-AMIDO)-1H-PYRAZOL-1-YL]BUTANOATE is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[5-METHYL-3-(2-OXO-2H-CHROMENE-3-AMIDO)-1H-PYRAZOL-1-YL]BUTANOATE typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of green chemistry principles such as solvent-free conditions, recyclable catalysts, and environmentally friendly solvents .

Mechanism of Action

Properties

IUPAC Name

methyl 4-[5-methyl-3-[(2-oxochromene-3-carbonyl)amino]pyrazol-1-yl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c1-12-10-16(21-22(12)9-5-8-17(23)26-2)20-18(24)14-11-13-6-3-4-7-15(13)27-19(14)25/h3-4,6-7,10-11H,5,8-9H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCKIQHCBJDKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCC(=O)OC)NC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 4-[5-METHYL-3-(2-OXO-2H-CHROMENE-3-AMIDO)-1H-PYRAZOL-1-YL]BUTANOATE
Reactant of Route 2
Reactant of Route 2
METHYL 4-[5-METHYL-3-(2-OXO-2H-CHROMENE-3-AMIDO)-1H-PYRAZOL-1-YL]BUTANOATE
Reactant of Route 3
Reactant of Route 3
METHYL 4-[5-METHYL-3-(2-OXO-2H-CHROMENE-3-AMIDO)-1H-PYRAZOL-1-YL]BUTANOATE
Reactant of Route 4
Reactant of Route 4
METHYL 4-[5-METHYL-3-(2-OXO-2H-CHROMENE-3-AMIDO)-1H-PYRAZOL-1-YL]BUTANOATE
Reactant of Route 5
Reactant of Route 5
METHYL 4-[5-METHYL-3-(2-OXO-2H-CHROMENE-3-AMIDO)-1H-PYRAZOL-1-YL]BUTANOATE
Reactant of Route 6
Reactant of Route 6
METHYL 4-[5-METHYL-3-(2-OXO-2H-CHROMENE-3-AMIDO)-1H-PYRAZOL-1-YL]BUTANOATE

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